N-Benzyl-2-(1H-indol-3-yl)-N-methyl-2-oxo-acetamide
Overview
Description
Molecular Structure Analysis
The molecular structure of “N-Benzyl-2-(1H-indol-3-yl)-N-methyl-2-oxo-acetamide” is represented by the linear formula C18H20N2 . The CAS Number is 14120-99-1 . Unfortunately, no further details about the molecular structure were found in the search results.Chemical Reactions Analysis
While specific chemical reactions involving “this compound” were not found, there are general reactions involving indole derivatives. For instance, the use of an organic redox catalyst enables an efficient electrocatalytic synthesis of 3-substituted and 2,3-disubstituted indoles through dehydrogenative cyclization of 2-vinylanilides .Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 264.374 . Unfortunately, no further details about the physical and chemical properties were found in the search results.Scientific Research Applications
Synthesis and Derivatives
Synthesis of N-Substituted Derivatives
Various N-substituted derivatives of compounds structurally related to N-Benzyl-2-(1H-indol-3-yl)-N-methyl-2-oxo-acetamide have been synthesized, showcasing the chemical versatility of this compound class (Maklakov et al., 2002).
Antimicrobial and Antioxidant Properties
Derivatives of this compound, such as N-benzyl-N-methyl-2-[(1H-indol-3-yl)thio]acetamide, have been studied for their potential antimicrobial and antioxidant activities, indicating their relevance in the development of new therapeutic agents (Basavaraj S Naraboli & J. S. Biradar, 2017).
Anxiolytic Activity
Certain derivatives have been explored for their anxiolytic effects. These studies involve computer prediction of biological activity and experimental validation, highlighting the potential of these compounds in neuroscience research (R. Lutsenko, V. N. Bobyrev, & T. Devyatkina, 2013).
Medical Imaging Applications
- PET Imaging Studies: Derivatives of this compound have been evaluated in PET imaging studies, particularly in assessing translocator protein expression in infarcted brain tissue, demonstrating their utility in diagnostic imaging (Joji Yui et al., 2010).
Anticonvulsant and Anti-inflammatory Research
Evaluation of Anticonvulsant Activity
Research has been conducted on N-benzyl-2-oxo-acetamide derivatives to determine their affinity to GABAergic biotargets and potential anticonvulsant activity, contributing to the understanding of the pharmacological properties of these compounds (Wassim El Kayal et al., 2022).
Anti-inflammatory Activity
Some derivatives have been synthesized and tested for anti-inflammatory activity, expanding the potential therapeutic applications of these compounds in treating inflammation-related conditions (K. Sunder & Jayapal Maleraju, 2013).
Structural and Theoretical Studies
- Structural Characterization: Extensive spectroscopic and theoretical studies have been conducted on these compounds, including quantum mechanical studies, ligand-protein interactions, and computational analysis, which are vital for understanding their chemical properties and potential biological interactions (Y. Mary et al., 2020).
Mechanism of Action
Target of Action
The primary target of N-Benzyl-2-(1H-indol-3-yl)-N-methyl-2-oxo-acetamide is the RNA-dependent RNA polymerase (RdRp) of the SARS-CoV-2 virus . RdRp is a crucial enzyme in the life cycle of the virus, responsible for the replication of the viral RNA genome.
Mode of Action
This compound interacts with RdRp, inhibiting its function . This interaction prevents the replication of the viral RNA, thereby halting the propagation of the virus within the host organism.
Biochemical Pathways
The inhibition of RdRp disrupts the viral replication pathway. This disruption prevents the synthesis of new viral particles, limiting the spread of the virus within the host .
Result of Action
The result of this compound’s action is the inhibition of viral RNA synthesis by SARS-CoV-2 RdRp . This inhibition limits the spread of the virus within the host, potentially reducing the severity of the infection.
properties
IUPAC Name |
N-benzyl-2-(1H-indol-3-yl)-N-methyl-2-oxoacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-20(12-13-7-3-2-4-8-13)18(22)17(21)15-11-19-16-10-6-5-9-14(15)16/h2-11,19H,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMYXHLDUOCLXTK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)C(=O)C2=CNC3=CC=CC=C32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90302186 | |
Record name | N-Benzyl-2-(1H-indol-3-yl)-N-methyl-2-oxo-acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90302186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
57547-34-9 | |
Record name | MLS003106287 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149577 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Benzyl-2-(1H-indol-3-yl)-N-methyl-2-oxo-acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90302186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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